![molecular formula C17H16ClN3 B3861570 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B3861570.png)
7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine
Descripción general
Descripción
7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine, also known as JNJ-26481585, is a small molecule inhibitor that targets histone deacetylase (HDAC) enzymes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. JNJ-26481585 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Mecanismo De Acción
7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine inhibits HDAC enzymes by binding to the active site of the enzyme and blocking its activity. This leads to an accumulation of acetylated histones, which results in the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation. 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to selectively inhibit class I HDACs, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects
7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease and rheumatoid arthritis. 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has also been shown to have neuroprotective effects in preclinical models of Huntington's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical models. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects and may not be specific to HDAC enzymes. It also has limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine. One area of research is the development of combination therapies that use 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine in combination with other anti-cancer agents. Another area of research is the identification of biomarkers that can predict response to 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine in cancer patients. Additionally, there is ongoing research on the potential applications of 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine in neurodegenerative diseases and inflammatory disorders.
Aplicaciones Científicas De Investigación
7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications in cancer. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to have potent anti-tumor activity in preclinical models. Clinical trials have also demonstrated the safety and efficacy of 7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine in patients with relapsed or refractory Hodgkin lymphoma and solid tumors.
Propiedades
IUPAC Name |
7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c1-12-10-17(20-9-7-14-4-2-3-8-19-14)21-16-11-13(18)5-6-15(12)16/h2-6,8,10-11H,7,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBIVGQAYSNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate](/img/structure/B3861487.png)
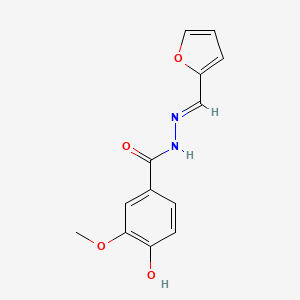
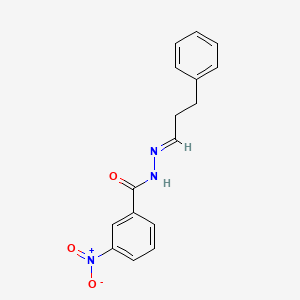

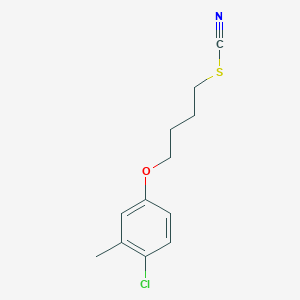
![benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3861543.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861548.png)
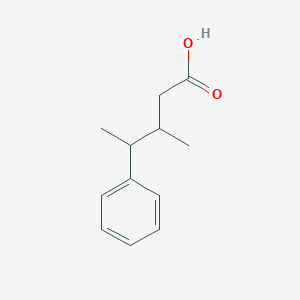
![5-(3-nitrobenzoyl)-2-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3861557.png)

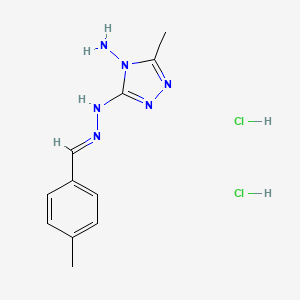
![4-(dimethylamino)benzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3861588.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3861590.png)
![2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate](/img/structure/B3861600.png)